An In-depth Technical Guide to the Physical Characteristics of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine
An In-depth Technical Guide to the Physical Characteristics of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine
Foreword: Navigating the Landscape of a Niche Chemical Entity
In the realm of drug discovery and development, a thorough understanding of the physical characteristics of a molecule is paramount. It dictates formulation strategies, informs toxicological assessments, and ultimately influences therapeutic efficacy. This guide is dedicated to a comprehensive exploration of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine, a compound of significant interest due to its unique structural motifs – a nitro group and a trifluoromethyl group – which are prevalent in many modern pharmaceuticals.
It is important to note that publicly available, experimentally determined data for this specific molecule is limited. Therefore, this guide will adopt a multi-pronged approach. We will present available information, draw logical inferences from closely related analogues, and provide predicted characteristics based on computational models and established structure-property relationships. This methodology, born from practical experience in the field, allows us to construct a robust and scientifically sound profile of the target molecule, empowering researchers to make informed decisions in their work.
Molecular Structure and Key Physicochemical Descriptors
N-[2-nitro-4-(trifluoromethyl)phenyl]glycine possesses a molecular formula of C₉H₇F₃N₂O₄ and a molecular weight of 264.16 g/mol . The presence of both a strong electron-withdrawing nitro group and a lipophilic trifluoromethyl group on the phenyl ring, ortho and para to the amino acid moiety respectively, profoundly influences its electronic and steric properties.
A positional isomer, (2-Nitro-5-(trifluoromethyl)phenyl)glycine, is available from some chemical suppliers, highlighting the importance of precise nomenclature in sourcing and research. While not the focus of this guide, data from this isomer can offer valuable comparative insights.
Table 1: Calculated Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Weight | 264.16 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 92.47 Ų | Computational Prediction |
| logP (Octanol-Water Partition Coefficient) | 2.11 | Computational Prediction |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 4 | Calculated |
These values are computationally predicted and serve as an initial guide. Experimental verification is recommended.
Predicted and Comparative Physical State and Melting Point
-
N-Phenylglycine , the parent compound without the nitro and trifluoromethyl substituents, is a white solid with a melting point of 121-123 °C.[1]
-
The introduction of a nitro group, as seen in N-(4-nitrophenyl)glycine , is expected to increase the melting point due to stronger intermolecular interactions, including hydrogen bonding and dipole-dipole forces.
-
The trifluoromethyl group is known to increase molecular weight and can influence crystal packing, often leading to higher melting points. For instance, 3-(Trifluoromethyl)-Dl-Phenylglycine has a reported boiling point of 274 °C, suggesting a high melting point for a solid.
Considering these factors, it is highly probable that N-[2-nitro-4-(trifluoromethyl)phenyl]glycine is a solid at room temperature, likely a crystalline powder, with a melting point significantly higher than that of N-phenylglycine, potentially in the range of 150-200 °C or higher.
Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
A precise determination of the melting point and any associated phase transitions can be achieved using Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).
-
Hold isothermally for a brief period to ensure complete melting.
-
Cool the sample back to 25 °C at a controlled rate.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile: A Predictive Analysis
The solubility of a compound is critical for its use in biological assays and for formulation development. The presence of both polar (carboxyl and nitro groups) and nonpolar (trifluoromethylphenyl group) moieties in N-[2-nitro-4-(trifluoromethyl)phenyl]glycine suggests a nuanced solubility profile.
-
Aqueous Solubility: The glycine moiety provides a degree of hydrophilicity. However, the bulky and hydrophobic trifluoromethylphenyl group, coupled with the nitro group, is expected to significantly limit its solubility in water. The acidic nature of the carboxylic acid suggests that its solubility will be pH-dependent, increasing in basic solutions due to the formation of the more soluble carboxylate salt.
-
Organic Solvent Solubility: The compound is predicted to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for preparing stock solutions for high-throughput screening. Solubility in alcohols like methanol and ethanol is likely to be moderate. Due to the polar functional groups, solubility in nonpolar solvents like hexane is expected to be low.
Experimental Protocol: Kinetic Solubility Assessment via Nephelometry
A standard method for determining the kinetic solubility in early-stage drug discovery is nephelometry, which measures the turbidity of a solution upon precipitation of the compound from a DMSO stock.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: Add a fixed volume of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.
-
Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation. Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.
Caption: Kinetic Solubility Determination Workflow.
Spectroscopic Characterization: Predicted Spectral Features
While experimental spectra for N-[2-nitro-4-(trifluoromethyl)phenyl]glycine are not available, we can predict the key features based on its structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to be complex due to the dissymmetry of the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Notes |
| Aromatic CH (position 3) | ~8.0-8.2 | d | small J (meta) | Downfield due to ortho-nitro group. |
| Aromatic CH (position 5) | ~7.6-7.8 | dd | J (ortho), J (meta) | Influenced by both nitro and trifluoromethyl groups. |
| Aromatic CH (position 6) | ~7.0-7.2 | d | J (ortho) | Upfield relative to other aromatic protons. |
| NH | ~6.0-7.0 | br s | - | Exchangeable with D₂O; may show coupling to CH₂. |
| CH₂ (glycine) | ~4.0-4.5 | d or s | J (NH-CH₂) | May appear as a singlet if NH coupling is not resolved. |
| COOH | ~10.0-12.0 | br s | - | Exchangeable with D₂O; may not always be observed. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (carboxylic acid) | 2500-3300 | Broad |
| N-H (secondary amine) | 3300-3500 | Medium |
| C=O (carboxylic acid) | 1700-1725 | Strong |
| N-O (nitro group, asymmetric) | 1500-1550 | Strong |
| N-O (nitro group, symmetric) | 1330-1370 | Strong |
| C-F (trifluoromethyl) | 1100-1250 | Strong, multiple bands |
| C-N (aromatic amine) | 1250-1350 | Medium |
Stability and Handling Considerations
Based on the functional groups present, N-[2-nitro-4-(trifluoromethyl)phenyl]glycine is expected to be a stable compound under standard laboratory conditions. However, the following points should be considered:
-
Light Sensitivity: Aromatic nitro compounds can be light-sensitive. It is advisable to store the compound in a dark, cool, and dry place.
-
pH Stability: The glycine moiety may be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.
-
Safety Precautions: As with any novel chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. A material safety data sheet (MSDS) should be consulted if available from the supplier.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the predicted and inferred physical characteristics of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine. While the lack of direct experimental data presents a challenge, a robust profile has been constructed through the analysis of its chemical structure and comparison with closely related compounds.
For researchers and drug development professionals working with this molecule, the information presented herein serves as a valuable starting point for experimental design, formulation development, and safety assessment. It is strongly recommended that the predicted properties be validated experimentally as the compound becomes more widely available. The protocols outlined in this guide provide a clear roadmap for such characterization efforts. The continued investigation of this and similar molecules will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.
References
- PubChem. (n.d.). N-Phenylglycine. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). N-Phenylglycine. Merck.
- Fisher Scientific. (2008). Safety Data Sheet: N-Phenylglycine.
- ChemScene. (n.d.). (2-Nitro-5-(trifluoromethyl)phenyl)glycine.
- Parchem. (n.d.). 3-(Trifluoromethyl)-Dl-Phenylglycine.
